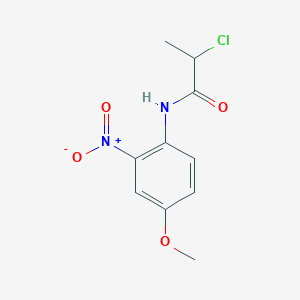

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide

CAS No.: 505065-41-8

Cat. No.: VC6872930

Molecular Formula: C10H11ClN2O4

Molecular Weight: 258.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 505065-41-8 |

|---|---|

| Molecular Formula | C10H11ClN2O4 |

| Molecular Weight | 258.66 |

| IUPAC Name | 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |

| Standard InChI | InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |

| Standard InChI Key | ZRWAMGVKIUDXTG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |

Introduction

Structural Analysis and Functional Group Reactivity

Key Functional Groups

The molecule’s reactivity is governed by three critical moieties:

-

Nitro Group (): A strong electron-withdrawing group that directs electrophilic substitution to the meta position and participates in reduction reactions to form amines.

-

Methoxy Group (): An electron-donating substituent that enhances the ring’s electron density at the para position.

-

Chloropropanamide Chain: The chlorine atom at the β-carbon enables nucleophilic substitution (e.g., with amines or thiols), while the amide group offers hydrogen-bonding potential.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

Though explicit synthetic protocols are absent in the sources, a plausible pathway involves:

-

Amidation of 2-Chloropropanoyl Chloride:

This reaction typically proceeds in anhydrous dichloromethane with a base (e.g., triethylamine) .

Industrial-Scale Production Challenges

-

Purification: Crystallization from ethanol may be required to achieve high purity, as indicated by the acetamide analog’s melting point of .

-

Yield Optimization: Steric hindrance from the nitro and methoxy groups may necessitate elevated temperatures or catalytic methods.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported (analog: ) | |

| Boiling Point | (predicted) | |

| Density | ||

| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO) | Inferred |

Acid-Base Behavior

The compound’s pKa is predicted to be , suggesting weak acidity at the amide nitrogen .

Applications in Research and Industry

Medicinal Chemistry

-

Scaffold for Drug Discovery: The nitro group facilitates reductive transformations to amines, enabling the synthesis of bioactive analogs (e.g., antimicrobials or kinase inhibitors) .

-

Combinatorial Libraries: The chloro and amide groups serve as handles for diversification via Suzuki coupling or nucleophilic substitution .

Material Science

-

Coordination Chemistry: The nitro and methoxy groups may act as ligands for transition metals in catalytic systems.

| Supplier | Purity | Price (250 mg) | Catalog ID |

|---|---|---|---|

| CymitQuimica | Not specified | €386.00 | 3D-FVA06541 |

| AccelaChem | R&D grade | POA | SY170927 |

Future Research Directions

-

Toxicological Studies: Systematic evaluation of acute and chronic toxicity profiles.

-

Catalytic Applications: Exploration of metal-organic frameworks (MOFs) incorporating this ligand.

-

Synthetic Methodology: Development of enantioselective routes for chiral analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume